Calopocarpin

Description

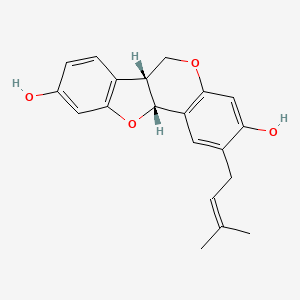

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6aR,11aR)-2-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-11(2)3-4-12-7-15-18(9-17(12)22)23-10-16-14-6-5-13(21)8-19(14)24-20(15)16/h3,5-9,16,20-22H,4,10H2,1-2H3/t16-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXCYFYWIZXENQ-JXFKEZNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC2=C(C=C1O)OC[C@@H]3[C@H]2OC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346750 | |

| Record name | Calopocarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53802-77-0 | |

| Record name | Calopocarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Isolation Strategies for Calopocarpin

Plant Sources of Calopocarpin

The genus Erythrina, comprising over 100 species of trees and shrubs found in tropical and subtropical regions, is a significant reservoir of this compound. nih.gov

Erythrina excelsa

Chemical analysis of the trunk bark of Erythrina excelsa has led to the isolation of this compound. scirp.orgscirp.org In one study, a methanolic extract of the trunk bark yielded ten known compounds, including this compound. scirp.org The presence of this compound in this species has been confirmed through spectroscopic and spectrometric analysis. scirp.orgscirp.org

Erythrina senegalensis

Erythrina senegalensis, a tree native to West Tropical Africa, is another documented source of this compound. tandfonline.comnih.govresearchgate.netresearchgate.net A chemical investigation of the methanol (B129727) extract from the trunk bark of this plant successfully isolated this compound along with several other flavonoids. tandfonline.comnih.gov The structure of the isolated this compound was confirmed by comparing its spectroscopic data with previously reported values. tandfonline.comnih.gov

Erythrina brucei

Studies on the Ethiopian medicinal plant, Erythrina brucei, have also identified this compound among its chemical constituents. researchgate.netscitechnol.com Phytochemical investigations of the root and stem bark of E. brucei have reported the isolation of this compound alongside other known compounds. researchgate.net

Other Erythrina Species

Beyond the aforementioned species, this compound has been found in other members of the Erythrina genus. For instance, it has been isolated from Erythrina addisoniae. nih.gov Research has also indicated the presence of this compound in Erythrina crista-galli. colab.wscolab.ws The widespread occurrence of this compound and related pterocarpans across various Erythrina species underscores the genus's importance as a source for this compound. researchgate.netresearchgate.net

Methodologies for Extraction and Purification

The isolation of this compound from its plant sources involves a series of extraction and purification steps, often guided by the biological activity of the resulting fractions.

Bioactivity-Guided Fractionation Approaches

Bioactivity-guided fractionation is a common strategy employed to isolate active compounds like this compound from plant extracts. nih.gov This method involves a stepwise separation of the crude extract into different fractions, with each fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation until the pure, active compound is isolated.

In the case of Erythrina excelsa, a bioactivity-guided fractionation of the methanolic extract from the trunk bark was performed to identify constituents with antibacterial activity against Pseudomonas agarici. scirp.orgscirp.org The crude extract was subjected to fractionation, and the resulting fractions were tested for their antibacterial efficacy. The n-Hexane/ethyl acetate (B1210297) (7:3) fraction showed significant activity. scirp.orgscirp.org Further chromatographic separation of this active fraction led to the isolation of this compound, which itself demonstrated notable antibacterial activity. scirp.orgscirp.org

Similarly, the investigation of Erythrina senegalensis involved the extraction of the trunk bark with methanol. tandfonline.comnih.gov The subsequent chemical investigation of this extract, which included various chromatographic techniques, resulted in the purification of this compound. tandfonline.comnih.gov While the specific bioassays guiding the fractionation in this particular study were for general antibacterial, antifungal, and antioxidant activities, this approach is exemplary of how target compounds are isolated from a complex mixture. tandfonline.com

Chromatographic Separation Techniques (e.g., Column, TLC, HPLC, MPLC)

The isolation and purification of this compound from crude plant extracts rely on a series of chromatographic techniques. Chromatography is a laboratory method for separating the components of a mixture. ncert.nic.in The process involves distributing the mixture between two phases: a stationary phase, which can be a solid or a liquid supported on a solid, and a mobile phase, a liquid or gas that moves through the stationary phase. ncert.nic.invipw.in Compounds in the mixture separate based on their differential partitioning between these two phases, which is influenced by properties like polarity, size, and charge. ozeninc.com For a compound like this compound, a pterocarpan (B192222) flavonoid, chromatographic methods are indispensable for achieving high purity. scirp.orgnih.gov

Column Chromatography (CC)

Column chromatography is a fundamental and widely used technique for purifying compounds from natural product extracts. vipw.in In this method, a vertical glass column is packed with a solid adsorbent, which serves as the stationary phase, most commonly silica (B1680970) gel or alumina (B75360) for flavonoid separation. vipw.inchemistryviews.org The crude or partially purified extract containing this compound is loaded onto the top of the column. orgchemboulder.com A solvent or a mixture of solvents, known as the mobile phase or eluent, is then passed through the column. vipw.in

Components of the extract move down the column at different rates based on their affinity for the stationary and mobile phases. libretexts.org Less polar compounds generally have a weaker interaction with the polar stationary phase (like silica) and are eluted faster by a non-polar mobile phase. Conversely, more polar compounds adsorb more strongly and elute later. chemistryviews.org Researchers often use a gradient elution method, where the polarity of the mobile phase is gradually increased to effectively separate compounds with a wide range of polarities. vipw.in

In the isolation of this compound from the trunk bark of Erythrina excelsa, researchers performed bioactivity-guided fractionation. scirp.org The initial methanolic extract was subjected to column chromatography, yielding several fractions. A fraction eluted with a hexane/ethyl acetate (7:3) solvent system showed significant activity and was found to contain this compound, which was then purified from this fraction. scirp.org

Table 1: Example of Column Chromatography in this compound Isolation

| Parameter | Description |

|---|---|

| Source Material | Trunk bark of Erythrina excelsa |

| Initial Extract | Methanolic extract |

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Gradient of n-Hexane / Ethyl Acetate |

| Key Fraction | The fraction eluted with n-Hexane/Ethyl Acetate (7:3) contained this compound. scirp.org |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to monitor the progress of column chromatography, check the purity of isolated fractions, and determine appropriate solvent systems for larger-scale separations. unite.itwikipedia.org TLC employs a stationary phase, typically silica gel or alumina, coated as a thin layer on a flat carrier like a glass or plastic plate. ccamp.res.in

A small spot of the sample is applied near the bottom of the TLC plate, which is then placed in a sealed chamber containing a shallow pool of the mobile phase. ncert.nic.in The solvent moves up the plate by capillary action, and as it passes the sample spot, the components travel up the plate at different rates, resulting in their separation. ncert.nic.inccamp.res.in The position of a compound is identified by its Retention Factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. wikipedia.org While specific TLC data for this compound is not detailed in the available literature, it is a standard procedure used alongside column chromatography in the isolation of flavonoids from Erythrina species. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced and efficient form of column chromatography. researchgate.net It utilizes high pressure to force the mobile phase through a column packed with very fine particles, leading to much higher resolution and faster separation times compared to traditional column chromatography. nih.gov HPLC is used for both analytical purposes (to determine the purity and quantity of a compound) and preparative purposes (to isolate pure compounds). nih.govresearchgate.net

For flavonoid isolation, reverse-phase HPLC is common, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. In the context of isolating flavonoids from the Erythrina genus, semi-preparative and preparative HPLC are noted as key techniques for obtaining pure compounds from complex fractions initially separated by column chromatography. nih.gov

Medium-Pressure Liquid Chromatography (MPLC)

Medium-Pressure Liquid Chromatography (MPLC) is an intermediate technique between gravity-driven column chromatography and high-pressure HPLC. It operates at moderate pressures and is often used for preparative-scale separations. The technique offers better resolution and is faster than standard column chromatography, making it suitable for purifying significant quantities of a target compound like this compound. uonbi.ac.keresearchgate.net MPLC is frequently employed in the fractionation of complex plant extracts, including those from the Erythrina genus, to isolate flavonoids. nih.govresearchgate.net The use of MPLC is documented in the skillset of researchers who have successfully isolated this compound. uonbi.ac.ke

Table 2: Overview of Chromatographic Techniques for this compound Isolation

| Technique | Stationary Phase (Typical) | Mobile Phase (Typical) | Primary Use in Isolation |

|---|---|---|---|

| Column Chromatography (CC) | Silica Gel, Alumina chemistryviews.org | Hexane, Ethyl Acetate, Methanol gradients scirp.org | Initial fractionation of crude extract; large-scale purification. vipw.in |

| Thin-Layer Chromatography (TLC) | Silica Gel, Alumina ccamp.res.in | Various organic solvent mixtures unite.it | Monitoring fractions, purity assessment, solvent system optimization. wikipedia.org |

| High-Performance Liquid Chromatography (HPLC) | C18-bonded Silica (Reverse-Phase) | Acetonitrile (B52724)/Water, Methanol/Water gradients | Final purification (preparative HPLC), purity analysis (analytical HPLC). nih.govresearchgate.net |

| Medium-Pressure Liquid Chromatography (MPLC) | Silica Gel | Organic solvent gradients | Preparative-scale purification from complex fractions. nih.govresearchgate.net |

Structural Elucidation and Conformational Analysis of Calopocarpin

Spectroscopic and Spectrometric Characterization

The foundational analysis of calopocarpin's structure is built upon a combination of spectroscopic and spectrometric techniques. Each method provides unique insights into the molecular framework, and together they allow for a comprehensive elucidation of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. emerypharma.comresearchgate.net For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for a complete structural assignment. researchgate.net

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their immediate electronic environment. Key signals in the ¹H NMR spectrum of this compound include those in the aromatic region (δ 6.40–7.20 ppm) and the prenyl moiety region (δ 1.70–1.80 ppm). researchgate.net The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to piece together the different fragments of the molecule. emerypharma.com

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. hw.ac.ukbhu.ac.in The chemical shifts of the carbon signals indicate the type of carbon atom (e.g., aliphatic, aromatic, carbonyl). For this compound, the molecular formula is C₂₀H₂₀O₄. spectrabase.com DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with the standard ¹³C NMR spectrum to differentiate between CH, CH₂, and CH₃ groups. hw.ac.uk

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing the connectivity between protons and carbons. researchgate.netulethbridge.ca

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. emerypharma.com This helps to establish the spin systems within the molecule, such as the protons within the prenyl group and the aromatic rings of this compound.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached.

Interactive Data Table: ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 4a | ||

| 6a | ||

| 7 | ||

| 8 | ||

| 9 | ||

| 10 | ||

| 11a | ||

| 1' | ||

| 2' | ||

| 3' | ||

| 4' | ||

| 5' |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nirlab.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present in its structure.

Key IR Absorptions for this compound:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) groups.

C-H Stretching (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region would correspond to the C-H stretching vibrations of the aromatic rings and the aliphatic portions of the molecule. nobraintoosmall.co.nz

C=C Stretching (Aromatic): Absorptions in the 1450-1600 cm⁻¹ range are characteristic of the carbon-carbon double bonds within the aromatic rings.

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region would be indicative of the C-O stretching vibrations of the ether and hydroxyl groups. nobraintoosmall.co.nz

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber Range (cm⁻¹) |

| Hydroxyl (O-H) | 3200-3600 |

| Aromatic C-H | 3000-3100 |

| Aliphatic C-H | 2850-2960 |

| Aromatic C=C | 1450-1600 |

| Ether/Phenol C-O | 1000-1300 |

Note: The exact positions of the absorption bands can provide further structural information.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. lcms.czgcms.cz

For this compound, HRMS is essential to confirm its molecular formula, C₂₀H₂₀O₄. spectrabase.com The exact mass measured by HRMS would be very close to the calculated theoretical mass for this formula (324.1362 g/mol ). spectrabase.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to identify the different components of the molecule, such as the prenyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. nanocomposix.comnih.gov This technique is particularly useful for compounds containing chromophores, such as the aromatic rings and conjugated systems present in this compound. mdpi.comresearchgate.net The UV-Vis spectrum of this compound would show characteristic absorption maxima (λmax) that are indicative of its pterocarpan (B192222) skeleton. The position and intensity of these absorption bands are influenced by the substitution pattern on the aromatic rings.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a crucial technique for determining the absolute stereochemistry of chiral molecules like this compound. mtoz-biolabs.commgcub.ac.in CD measures the differential absorption of left and right circularly polarized light. mgcub.ac.in The resulting CD spectrum, with its characteristic positive and negative Cotton effects, can be compared to the spectra of related compounds with known absolute configurations or to theoretical calculations to establish the absolute configuration at the chiral centers of this compound. mtoz-biolabs.comcolab.ws For pterocarpans, the sign of the Cotton effects at specific wavelengths is often correlated with the stereochemistry at the 6a and 11a positions.

Advanced Structural Analysis Techniques

Beyond the fundamental spectroscopic and spectrometric methods, advanced techniques can provide further confirmation and a more detailed picture of the three-dimensional structure of this compound.

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline compound. youtube.com If a suitable single crystal of this compound can be obtained, X-ray crystallography can provide precise information about bond lengths, bond angles, and the absolute configuration of the molecule, confirming the data obtained from other spectroscopic methods. youtube.com

Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the spectroscopic properties (NMR, IR, CD) of a proposed structure. mdpi.com By comparing the calculated spectra with the experimental data, the proposed structure can be validated. Computational methods are also valuable in conformational analysis, helping to identify the most stable three-dimensional arrangement of the molecule.

Biosynthetic Pathways of Calopocarpin

General Pterocarpan (B192222) Biosynthesis in Plants

The journey to calopocarpin begins with the general pterocarpan biosynthetic pathway, a branch of the broader isoflavonoid (B1168493) pathway. researchgate.net Isoflavonoids are a class of phenolic compounds predominantly found in leguminous plants. genome.jpencyclopedia.pub The synthesis of the pterocarpan skeleton is a multi-step process that starts from the amino acid L-phenylalanine. scispace.com

The initial steps involve the core phenylpropanoid pathway, where phenylalanine is converted to p-coumaroyl-CoA. encyclopedia.pub This intermediate then enters the flavonoid/isoflavonoid branch pathway. A key enzyme, chalcone (B49325) synthase (CHS), catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. encyclopedia.pub In most legumes, chalcone reductase (CHR) acts in concert with CHS. encyclopedia.pub

The chalcone is then isomerized by chalcone isomerase (CHI) to a flavanone, such as naringenin. encyclopedia.pub A pivotal step in isoflavonoid synthesis is the 2,3-aryl migration of the B-ring of the flavanone, catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme, to produce a 2-hydroxyisoflavanone (B8725905). frontiersin.org Subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HID) yields an isoflavone, such as daidzein (B1669772) or genistein (B1671435). frontiersin.org

From the isoflavone intermediate, the pathway to pterocarpans involves a series of reductions and cyclizations. Isoflavone reductase (IFR) reduces the double bond in the C-ring of the isoflavone to produce an isoflavanone (B1217009). scispace.comresearchgate.net Further reduction by vestitone (B1219705) reductase (VR) yields a 2'-hydroxyisoflavan. researchgate.net The final ring closure to form the characteristic tetracyclic pterocarpan structure is catalyzed by pterocarpan synthase (PTS). researchgate.netrsc.org

Role of Prenylation in Isoflavonoid Biosynthesis

A defining feature of this compound is the presence of a prenyl group, specifically a dimethylallyl group, attached to its aromatic ring. researchgate.net Prenylation, the attachment of isoprenoid moieties, is a crucial modification in the biosynthesis of many bioactive secondary metabolites. wur.nl This modification significantly increases the lipophilicity of the molecule, which can enhance its interaction with biological membranes and often leads to increased biological activity, such as antimicrobial properties. nih.govresearchgate.net

In the context of isoflavonoid biosynthesis, prenylation is catalyzed by a class of enzymes known as prenyltransferases (PTs). wur.nl These enzymes transfer a prenyl group, typically from dimethylallyl pyrophosphate (DMAPP) or its isomer isopentenyl pyrophosphate (IPP), to an aromatic acceptor molecule. wur.nl Plant aromatic PTs are often membrane-bound and can exhibit high substrate and regio-specificity, meaning they catalyze the attachment of the prenyl group to a specific position on a particular molecule. wur.nl

The prenylation step in the biosynthesis of complex pterocarpans like glyceollins in soybean has been a subject of significant research. nih.govoup.com The enzymes responsible are often localized in plastids. nih.govnih.govoup.com The addition of the prenyl group can occur at various stages of the biosynthetic pathway, modifying the isoflavone, isoflavanone, or the final pterocarpan core. scispace.com

Proposed Enzymatic Steps and Intermediates

While the complete biosynthetic pathway of this compound has not been fully elucidated in a single study, a putative pathway can be constructed based on the general principles of pterocarpan and prenylated isoflavonoid biosynthesis.

The synthesis likely proceeds through the following key intermediates and enzymatic reactions:

Formation of the Pterocarpan Core: The pathway would begin with the formation of a dihydroxypterocarpan intermediate, likely (-)-medicarpin or a structurally related compound, derived from the isoflavone daidzein. researchgate.net

Hydroxylation: Additional hydroxylation reactions may occur, catalyzed by cytochrome P450 monooxygenases, to produce the specific hydroxylation pattern seen in this compound (3,9-dihydroxy). genome.jp

Prenylation: The key step is the introduction of a dimethylallyl group at the C-2 position of the pterocarpan skeleton. This reaction is catalyzed by a specific pterocarpan 2-dimethylallyltransferase. This enzyme would utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. In soybean, a similar enzyme, glycinol 4-dimethylallyltransferase (G4DT), is responsible for the prenylation of the pterocarpan precursor to glyceollin. oup.com A homologous enzyme is likely responsible for the C-2 prenylation in the biosynthesis of this compound.

Genetic and Molecular Aspects of Biosynthetic Enzymes

The biosynthesis of pterocarpans and other phytoalexins is tightly regulated at the genetic level. scispace.com The genes encoding the biosynthetic enzymes are often induced in response to various stimuli, such as pathogen attack or treatment with elicitors like methyl jasmonate. researchgate.netresearchgate.net

The expression of genes for the core phenylpropanoid pathway (e.g., PAL, C4H, 4CL) and the isoflavonoid branch (e.g., CHS, CHR, CHI, IFS, IFR) are often coordinately upregulated. researchgate.netresearchgate.net This coordinated induction ensures a rapid and robust production of the defense compounds when needed. scispace.com

Chemical Synthesis and Derivatization of Calopocarpin

Strategies for Total Synthesis of Pterocarpans

Pterocarpans are a major group of isoflavonoids, second only to isoflavones in abundance, and often act as phytoalexins, which are defensive compounds produced by plants. acs.org Their synthesis has been a subject of considerable research interest. acs.orgnih.gov

The total synthesis of natural products like pterocarpans presents several challenges for organic chemists. These molecules often possess complex, rigid structures with multiple stereocenters, making their construction in a laboratory setting a formidable task. acs.orgresearchgate.net For pterocarpans, the key challenge lies in the stereoselective formation of the cis-fused B/C ring system, which is the energetically favored conformation in nature. acs.org

Historically, various methods have been developed for pterocarpan (B192222) synthesis, including those based on organomercury compounds, radical cyclizations, and acid-catalyzed rearrangements. google.com More recent advancements have focused on developing more efficient and stereoselective routes. These include biomimetic approaches that mimic the plant's biosynthetic pathways, as well as the use of modern catalytic methods. researchgate.netresearchgate.net For instance, palladium-catalyzed heteroannulation of benzopyrans has emerged as a powerful tool for constructing the pterocarpan skeleton. google.com Another innovative strategy involves a silicon-tethered ring-closing metathesis. researchgate.net Asymmetric synthesis, which allows for the selective production of a single enantiomer, has also seen significant progress, utilizing chiral auxiliaries to control the stereochemistry of the final product. taylorandfrancis.com

Despite these advancements, the synthesis of many pterocarpans remains a lengthy and often low-yielding process, highlighting the ongoing need for the development of novel and more efficient synthetic methodologies. biorxiv.org

While a specific total synthesis for calopocarpin is not extensively documented in readily available literature, its structure suggests that established synthetic strategies for pterocarpans could be adapted for its creation. This compound is characterized by a prenyl group and a hydroxyl group on the pterocarpan skeleton. epdf.pub

A plausible synthetic approach could begin with the construction of a suitably substituted isoflavone (B191592) or isoflavanone (B1217009) precursor. These precursors can be synthesized through various methods, such as the Suzuki-Miyaura cross-coupling to form the B-ring. researchgate.net The crucial step would then be the reductive cyclization to form the characteristic pterocarpan ring system. This can be achieved through methods like catalytic hydrogenation followed by acid-catalyzed cyclization. researchgate.net

The introduction of the prenyl group could be accomplished either by starting with a prenylated precursor or by prenylating the pterocarpan core at a later stage. kyoto-u.ac.jp The final steps would involve any necessary functional group manipulations, such as the introduction or deprotection of the hydroxyl group, to yield this compound. The stereochemistry at the 6a and 11a positions would need to be carefully controlled throughout the synthesis, likely through the use of chiral catalysts or auxiliaries, to obtain the naturally occurring (6aR,11aR) configuration reported for this compound. researchgate.net

Challenges and Advancements in Natural Product Total Synthesis

Synthetic Modifications and Analog Generation

The modification of natural product scaffolds is a common strategy to explore structure-activity relationships and develop new compounds with improved biological properties. nih.gov For this compound, several modifications could be envisioned to generate a library of analogs for biological screening.

Prenylation, the attachment of a prenyl group, is a key modification in flavonoid biosynthesis that often enhances the biological activity of the parent compound. mdpi.comnih.govtandfonline.com The presence of a prenyl group can increase the lipophilicity of a molecule, potentially improving its interaction with biological membranes. tandfonline.com

In the context of this compound, which already contains a prenyl group, further prenylation at other available positions on the aromatic rings could be explored. epdf.pub This can be achieved chemically using prenyl bromide in the presence of a base. The position of prenylation can sometimes be directed by the existing substituents on the aromatic ring. researchgate.net Alternatively, enzymatic methods using prenyltransferases could offer a more selective approach to introducing additional prenyl moieties. kyoto-u.ac.jp For example, a pterocarpan-specific prenyltransferase from soybean, GmG4DT, has been identified, which could potentially be used to create novel prenylated this compound analogs. kyoto-u.ac.jp

Oxidation reactions can introduce new functional groups onto the this compound scaffold, leading to a diverse range of analogs. nih.gov For instance, the existing prenyl group can be a site for various oxidative transformations. Epoxidation of the double bond followed by ring-opening could yield diols. Oxidative cleavage of the double bond could lead to aldehydes or carboxylic acids.

Furthermore, the pterocarpan skeleton itself can be oxidized. Pterocarpans are known biosynthetic precursors to coumestans, a related class of isoflavonoids, through an oxidative rearrangement. taylorandfrancis.com This transformation can be mimicked in the laboratory, potentially converting this compound into a this compound-derived coumestan (B1194414). Additionally, oxidation of the benzylic ether linkage (C6-O-C11a) can lead to the formation of other related structures. The phenolic hydroxyl group on this compound can also be oxidized to a quinone, a structural motif known to be important for the biological activity of some natural products. nih.gov

The generation of structural analogs of this compound through the aforementioned synthetic modifications opens up avenues for exploring new biological activities. nih.govscielo.br The goal is to identify compounds with improved potency, selectivity, or pharmacokinetic properties compared to the parent molecule.

For example, the introduction of additional prenyl groups has been shown to enhance the bioactivity of other pterocarpans. mdpi.com Therefore, di-prenylated or even tri-prenylated analogs of this compound could exhibit enhanced antifungal, antibacterial, or cytotoxic activities. mdpi.comnih.gov

Similarly, the oxidation products of this compound could possess novel biological profiles. The conversion to a coumestan analog might impart estrogenic or other hormonal activities, as seen with other members of this class. taylorandfrancis.com The introduction of polar functional groups like hydroxyls or carboxylic acids through oxidation could alter the solubility and bioavailability of the compound, potentially leading to improved in vivo efficacy. google.com

Another approach to generating bioactive analogs is the synthesis of aza- or carba-analogs, where an oxygen atom in the heterocyclic rings is replaced by a nitrogen or carbon atom, respectively. For instance, an aza-analog of the pterocarpan medicarpin (B1676140) showed modest cytotoxicity, which was improved upon further oxidation. taylorandfrancis.com The synthesis of 5-carba-pterocarpan analogs has also been reported to yield compounds with antiproliferative activity. scielo.br

The systematic synthesis and biological evaluation of these various analogs are crucial for understanding the structure-activity relationships of the this compound scaffold and for the potential development of new therapeutic agents. nih.govscielo.br

Biological Activities and Mechanistic Investigations of Calopocarpin

Calopocarpin, a pterocarpan (B192222) isolated from plants of the Erythrina genus, has been the subject of scientific investigation to determine its potential biological activities. scirp.org Research has particularly focused on its antibacterial properties against a range of bacterial strains and the underlying mechanisms that contribute to this activity.

Activity against Gram-Negative Bacteria (e.g., Pseudomonas agarici, Salmonella enteritidis, Escherichia coli)

The antibacterial efficacy of this compound has been evaluated against several Gram-negative bacteria. scirp.org Notably, in studies involving bacterial strains responsible for diseases in cultivated mushrooms, this compound demonstrated significant activity against Pseudomonas agarici. scirp.orgscirp.org The Minimum Inhibitory Concentration (MIC) of this compound against P. agarici was recorded at 12.8 μg/mL, a value comparable to the reference antibiotic, gentamycin. scirp.orgscirp.org This suggests that this compound is a primary bioactive constituent responsible for the antibacterial effects observed in the crude extracts of Erythrina excelsa against this particular bacterium. scirp.orgscirp.org

The compound was also tested against Escherichia coli. scirp.orgscirp.org However, the available research indicates that this compound did not display significant activity against the tested E. coli strain. scirp.org There is currently no specific information available in the provided search results regarding the activity of this compound against Salmonella enteritidis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Pseudomonas agarici | 12.8 | scirp.org, scirp.org |

| Escherichia coli | Not significant | scirp.org, scirp.org |

| Salmonella enteritidis | Not available |

Activity against Gram-Positive Bacteria (e.g., Bacillus subtilis, Staphylococcus warneri)

This compound has shown marked antibacterial activity against Gram-positive bacteria. scirp.org Research findings have identified its effectiveness against Bacillus subtilis and Staphylococcus warneri. scirp.orgscirp.org The compound exhibited potent inhibition of Bacillus subtilis with a MIC value of 6.1 μg/mL. scirp.org Its activity against Staphylococcus warneri was also significant, with a recorded MIC of 9.2 μg/mL. scirp.org

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Bacillus subtilis | 6.1 | scirp.org |

| Staphylococcus warneri | 9.2 | scirp.org |

Structure-Activity Relationship (SAR) of Prenyl Groups in Antibacterial Action

The chemical structure of this compound plays a crucial role in its antibacterial efficacy, with particular importance attributed to the presence of a prenyl group. scirp.orgscirp.org Structure-activity relationship (SAR) studies on flavonoids, the class of compounds to which this compound belongs, have highlighted the essential contribution of prenyl functional groups to their antibacterial properties. scirp.orgscirp.org It is reported that hydrophobic substituents, such as prenyl groups, generally enhance the antibacterial activity of flavonoids. nih.gov The lipophilic nature of these groups is thought to improve the interaction of the compound with the bacterial cell membrane. nih.gov Specifically for flavonoids found in the Erythrina genus, it has been suggested that increasing the number of prenyl groups can lead to increased antibacterial efficacy, while a decrease in these groups may reduce the activity. scirp.org Therefore, the antibacterial action of this compound is likely attributable to the prenyl moiety within its molecular structure. scirp.orgscirp.org

Proposed Mechanisms of Action

While the precise mechanisms of action for this compound require further detailed investigation, research on related flavonoids from the Erythrina genus provides insight into its potential modes of antibacterial activity. scirp.orgscirp.org The proposed mechanisms include the ability to interfere with essential cellular processes such as nucleic acid synthesis and the disruption of cell membrane integrity. scirp.orgscirp.orgnih.govmdpi.com

One of the proposed antibacterial mechanisms for flavonoids is the inhibition of nucleic acid synthesis, which encompasses both DNA and RNA. nih.govmdpi.comresearchgate.net Antibiotics that target these pathways can interfere with DNA replication or RNA transcription, ultimately preventing the production of new bacterial cells. biomol.comuobabylon.edu.iq Flavonoids may exert this effect by interacting with enzymes essential for these processes, such as DNA gyrase, topoisomerases, or RNA polymerase. biomol.comuobabylon.edu.iq By binding to these enzymes, the compounds can block the unwinding of DNA necessary for replication or halt the transcription of genetic information into RNA, leading to a bactericidal or bacteriostatic effect. biomol.comnih.gov This suppression of nucleic acid synthesis has been reported as a potential mechanism for flavonoids from the Erythrina genus. scirp.orgscirp.org

Another significant proposed mechanism of action for this compound and related flavonoids is the disruption of the cytoplasmic membrane's function. scirp.orgscirp.orgnih.govmdpi.com The bacterial cell membrane is a critical barrier that is essential for survival, and compounds that can compromise its integrity are often effective antimicrobial agents. mdpi.comfrontiersin.org Flavonoids may disturb the lipid bilayer of the bacterial membrane, leading to increased permeability and the leakage of vital intracellular components, which ultimately results in cell death. nih.govfrontiersin.orgfrontiersin.org The mechanism can involve the peptides or compounds accumulating on the membrane surface, altering its structure, and forming pores or channels, a process sometimes referred to as the "carpet model". mdpi.comresearchgate.net This disruption of the physical barrier and its functions, such as maintaining the electrochemical gradient, is a key mode of antibacterial action suggested for flavonoids. scirp.orgscirp.orgnih.gov

Inhibition of ATP Synthase

This compound belongs to the pterocarpan class of flavonoids, a group of compounds found in plants like those of the Erythrina genus. scirp.orgscirp.org While direct studies exclusively focused on this compound's effect on ATP synthase are limited, the broader class of flavonoids it belongs to has been associated with this mechanism. Research on flavonoids from the genus Erythrina indicates that their antimicrobial actions include the inhibition of ATP synthase. scirp.orgscirp.org This enzyme is critical for cellular energy production, synthesizing adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) and inorganic phosphate. researchgate.net

The mechanism of action for many flavonoids involves paralyzing the energy metabolism of microbial cells, partly by inhibiting the respiratory chain and ATP synthase. researchgate.net Other common flavonoids, such as genistein (B1671435) and daidzein (B1669772), have also been reported to exert their antibacterial effects through the inhibition of ATP synthase. researchgate.net Therefore, it is plausible that this compound may share this inhibitory activity, although further specific studies are required to confirm its direct interaction and efficacy against this enzyme.

Modulation of Energy Metabolism

The modulation of cellular energy metabolism is a key biological activity reported for the flavonoid group that includes this compound. scirp.orgscirp.org This modulation is intrinsically linked to the inhibition of ATP synthase, as disrupting ATP production forces cells to alter their energy-generating pathways. scirp.orgresearchgate.net Isoflavones, a larger group to which pterocarpans belong, are known to influence central regulators of energy metabolism. mdpi.com They can activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a pivotal role in cellular energy homeostasis. mdpi.com

Furthermore, isoflavones can interact with peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating insulin (B600854) sensitivity and lipid metabolism. mdpi.com The ability of flavonoids to paralyze energy metabolism is a key component of their antimicrobial effects. researchgate.net While these mechanisms are established for the broader isoflavone (B191592) and Erythrina flavonoid classes, specific investigations into how this compound individually reprograms metabolic pathways remain an area for further research.

Neuraminidase Inhibition

Pterocarpans, the specific class of compounds this compound is part of, have been identified as neuraminidase inhibitors. scirp.org This activity has been noted in the context of antibacterial action, specifically against Vibrio cholerae, where the inhibition of neuraminidase reduces the adhesion of the bacterium to host cells. scirp.org Neuraminidase is an enzyme that cleaves sialic acid residues from glycoconjugates, playing a crucial role in the pathogenesis of various microorganisms, including viruses like influenza and certain bacteria. scirp.org

While the investigation of pterocarpans as neuraminidase inhibitors has been documented, detailed studies quantifying the specific inhibitory concentration (e.g., IC50) of this compound against various microbial neuraminidases are not extensively reported in the available literature. Further research is needed to determine the full spectrum and potency of this compound's neuraminidase-inhibiting activity.

Efflux Pump Modulation

This compound, as a pterocarpan, belongs to a class of phytochemicals recognized for their ability to modulate bacterial efflux pumps. mdpi.comnih.govresearchgate.net These pumps are a primary mechanism by which bacteria develop multidrug resistance (MDR), as they actively expel antibiotics from the cell. nih.govfrontiersin.org Compounds that inhibit these pumps, known as efflux pump inhibitors (EPIs), can restore the effectiveness of conventional antibiotics. researchgate.net

Several studies have highlighted the potential of pterocarpans in this role:

Pterocarpans are listed among natural compounds that inhibit the NorA efflux pump in Staphylococcus aureus. mdpi.comimrpress.com

A pterocarpan isolated from Dalea spinosa was found to enhance the activity of the antimicrobial agent berberine (B55584) against S. aureus. nih.govimrpress.com

A synthetic pterocarpan, LQB-223, demonstrated effectiveness against doxorubicin-resistant breast cancer cells that overexpress the P-glycoprotein efflux pump, indicating a potential role beyond bacterial resistance. nih.gov

This evidence suggests that this compound may function as an efflux pump modulator, potentially reversing antibiotic resistance in various bacterial strains. However, direct experimental validation and characterization of this compound's specific activity on different efflux pumps are required.

Antifungal Activity

This compound has been identified as a "highly antifungal isoflavonoid" in scientific literature. researchgate.net Studies on compounds isolated from various plants have confirmed its activity against fungal pathogens. researchgate.net Research on the constituents of Erythrina burttii showed that this compound was among the isolated flavonoids active against fungi. researchgate.net Similarly, other studies have noted its moderate antifungal effects against a range of microorganisms. researchgate.net This inherent antifungal property makes it a compound of interest for developing new therapeutic agents.

Activity against Specific Fungal Strains (e.g., Cryptococcus neoformans)

Cryptococcus neoformans is an opportunistic fungal pathogen of significant medical importance. frontiersin.org While this compound has been noted to have activity against C. neoformans, detailed and consistent reports on its minimum inhibitory concentration (MIC) are limited. researchgate.netnih.gov One study involving in-silico docking suggested potential interactions between this compound and essential enzymes in C. neoformans, but this does not represent experimental evidence of antifungal efficacy. nih.gov

In contrast, the antibacterial activity of this compound has been more precisely quantified. To provide context for its general antimicrobial potency, the table below shows its MIC values against several bacterial strains.

| Bacterial Strain | Gram Type | MIC (μg/mL) | Source |

|---|---|---|---|

| Pseudomonas agarici | Negative | 12.8 | scirp.org |

| Bacillus subtilis | Positive | 6.1 | scirp.org |

| Staphylococcus warneri | Positive | 9.2 | scirp.org |

Underlying Antifungal Mechanisms

The precise antifungal mechanism of this compound has not yet been fully elucidated. However, based on its classification as a flavonoid, several potential modes of action can be inferred. Flavonoids are known to exert antifungal effects through multiple mechanisms, including:

Disruption of Cytoplasmic Membrane: They can damage the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components. researchgate.net

Inhibition of Nucleic Acid Synthesis: Some flavonoids can interfere with enzymes like topoisomerase and DNA gyrase, thereby blocking DNA replication and transcription. researchgate.net

Inhibition of Energy Metabolism: As discussed previously, flavonoids can inhibit key enzymes in the respiratory chain and ATP synthase, depriving the fungal cell of the energy required for survival and proliferation. researchgate.net

Common mechanisms observed for other antifungal compounds against C. neoformans include the induction of oxidative stress, disruption of mitochondrial function, and inhibition of ergosterol (B1671047) synthesis, which is vital for membrane integrity. mdpi.comnih.gov It is plausible that this compound employs one or more of these strategies, but further targeted research is necessary to confirm its specific antifungal mechanisms of action.

Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in cellular damage and various disease pathologies. This activity is commonly evaluated using several in vitro spectrophotometric methods.

In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS, FRAP)

Standard assays are employed to measure the radical scavenging and reducing power of chemical compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures a compound's ability to donate a hydrogen atom to the stable DPPH radical. e3s-conferences.orgphcogj.com The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay assesses the capacity of a compound to scavenge the ABTS radical cation. e3s-conferences.orgnih.gov The Ferric Reducing Antioxidant Power (FRAP) assay quantifies the ability of a substance to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form. e3s-conferences.orgphcogj.com

Despite the known antioxidant activities of many flavonoids and pterocarpans, a study involving the chemical investigation of the methanol (B129727) trunk bark extract of Erythrina senegalensis led to the isolation of this compound among other compounds. In this particular study, all the isolated compounds, including this compound, were tested for their antioxidant activities using the DPPH, ABTS, and FRAP assays. The results indicated that this compound was inactive as an antioxidant agent in all three of these standard assays. researcher.life

Comparative Antioxidant Potency

Based on the available research, where this compound was found to be inactive in DPPH, ABTS, and FRAP assays, its comparative antioxidant potency is considered negligible. researcher.life This lack of activity stands in contrast to other flavonoids which can show potent antioxidant effects.

Cytotoxic and Antiproliferative Studies

Cytotoxic studies evaluate the ability of a compound to kill cells, while antiproliferative studies assess its capacity to inhibit cell growth. These are fundamental investigations in the search for new anticancer agents. Pterocarpans, the class of compounds to which this compound belongs, are often investigated for these properties. bohrium.com

In Vitro Studies on Cancer Cell Lines

The cytotoxic potential of this compound has been evaluated as part of broader screenings of pterocarpans isolated from natural sources. In a study on compounds isolated from the stem bark of Erythrina addisoniae, six different pterocarpans were tested for toxicity in H4IIE rat hepatoma cells. Within this screening, this compound demonstrated only weak to moderate toxicity, with a half-maximal effective concentration (EC₅₀) value greater than 25 µM. researchgate.net This was significantly less potent than other pterocarpans from the same source, such as neorautenol (B600611) and phaseollin (B1679764), which exhibited toxicity in the low micromolar range. researchgate.net

While broader research indicates that various pterocarpans can exhibit significant cytotoxic effects against different cancer cell lines, including mouse lymphoma cells (L5178Y), oral cavity (KB), and cervical cancer (HeLa) cells, specific data on this compound's activity against a wide panel of human cancer cell lines is limited in the current literature. tandfonline.comdoi.org

Table 1: Comparative Cytotoxicity of Pterocarpans from Erythrina addisoniae on H4IIE Hepatoma Cells

| Compound | EC₅₀ (µM) | Potency |

| This compound | > 25 | Weak/Moderate |

| Cristacarpin | > 25 | Weak/Moderate |

| Orientanol C | > 25 | Weak/Moderate |

| Isoneorautenol | > 25 | Weak/Moderate |

| Neorautenol | 1.0 | High |

| Phaseollin | 1.5 | High |

Data sourced from a study on pterocarpans from the stem bark of Erythrina addisoniae. researchgate.net

Molecular Mechanisms of Apoptosis, Pyroptosis, Autophagy, and Mitophagy

Programmed cell death is a collection of regulated cellular suicide pathways essential for development and tissue homeostasis. uniklinik-freiburg.descielo.org Key mechanisms include:

Apoptosis: A non-inflammatory process characterized by cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies, primarily executed by caspase enzymes. uniklinik-freiburg.de

Pyroptosis: An inflammatory form of cell death initiated by inflammasomes, leading to the activation of caspase-1 and subsequent cell lysis. uniklinik-freiburg.denih.gov

Autophagy: A cellular recycling process where cytoplasmic components are degraded within lysosomes. While typically a survival mechanism, excessive or dysregulated autophagy can lead to cell death. scielo.orguniv-mrs.fr

Mitophagy: The selective degradation of mitochondria by autophagy, crucial for mitochondrial quality control. researcher.life

The specific molecular mechanisms by which this compound may induce cell death have not been elucidated in the reviewed scientific literature. However, studies on more cytotoxic pterocarpans provide insight into the potential pathways for this class of compounds. Research on neorautenol and phaseollin, which are more potent than this compound, revealed that they induce apoptotic cell death in H4IIE hepatoma cells. researchgate.net Their mechanism involves the activation of effector caspases 3 and 7 and the inhibition of the extracellular signal-regulated kinase (ERK) phosphorylation, a key component of a signaling pathway associated with cell proliferation. researchgate.net

Anti-Sickling Activity

Sickle cell disease is a genetic disorder caused by a mutation in the hemoglobin gene, resulting in hemoglobin S (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells to deform into a rigid, sickle shape, leading to various clinical complications. jscimedcentral.com Compounds that can inhibit HbS polymerization are therefore of significant therapeutic interest.

In a virtual screening study designed to identify potential anti-sickling agents from a library of African natural products, this compound was identified as a compound with the potential to inhibit sickle hemoglobin polymerization. jscimedcentral.comjscimedcentral.comresearchgate.net The study used computational docking to predict the binding affinity of various compounds to the HbS molecule. This compound was found to interact favorably with HbS, exhibiting a computed binding free energy of -7.0 kcal/mol. jscimedcentral.comresearchgate.net This suggests a stable interaction that could potentially interfere with the aggregation of HbS molecules, which is the primary event in erythrocyte sickling.

Table 2: Predicted Binding Affinity of this compound with Sickle Hemoglobin (HbS)

| Compound | Binding Free Energy (kcal/mol) | Source Plant (in study) |

| This compound | -7.0 | Hoslundia opposita |

Data sourced from a virtual screening study of African natural products. jscimedcentral.comresearchgate.net

In Silico Investigations of Hemoglobin Polymerization Inhibition

Enzyme Inhibition Studies

Enzyme inhibitors are molecules that bind to enzymes and reduce their activity, playing crucial roles in regulating metabolic pathways and serving as therapeutic agents. researchgate.netidrblab.net this compound has been investigated for its ability to inhibit several key enzymes.

Research has identified this compound as an inhibitor of several enzymes implicated in various diseases.

Neuraminidase: this compound has been identified as an inhibitor of bacterial neuraminidase. mdpi.comfrontiersin.org This enzyme is a known virulence factor in pathogens like Vibrio cholerae, where it helps in adhesion to host cells. mdpi.com Its inhibition is a target for developing new antimicrobial agents. ualberta.camdpi.com Data from binding assays show a specific inhibitory concentration (IC50) for this compound against Vibrio cholerae neuraminidase. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): this compound has demonstrated strong inhibitory activity against PTP1B. frontiersin.orgresearchgate.netcsic.es PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.govwikipedia.orgisciii.es Several studies have isolated this compound from plants of the Erythrina genus and confirmed its PTP1B inhibitory effects. researchgate.netcsic.esresearchgate.net

α-Glucosidase: α-Glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into absorbable monosaccharides. researchgate.netnih.gov Inhibition of this enzyme can help manage postprandial hyperglycemia in type 2 diabetes. mdpi.comnih.gov While various natural compounds, including other flavonoids from related plant species, are known to inhibit α-glucosidase, specific studies detailing the direct inhibitory activity of this compound on this enzyme are not prominently available in the reviewed literature. mdpi.com

Table 2: Enzyme Inhibition Profile of this compound

| Enzyme Target | Reported Activity | Therapeutic Relevance | Reference |

|---|---|---|---|

| Neuraminidase (Vibrio cholerae) | Inhibitor (IC50 = 3300 nM) | Antimicrobial | mdpi.comnih.gov |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Strong Inhibitor | Type 2 Diabetes, Obesity | researchgate.netcsic.esnih.govresearchgate.net |

| α-Glucosidase | Not specifically reported | Type 2 Diabetes | researchgate.net |

Understanding the kinetics and mechanism of inhibition is vital for developing effective therapeutic agents. This involves determining whether an inhibitor competes with the substrate for the enzyme's active site (competitive inhibition), binds to a different site (non-competitive inhibition), or binds only to the enzyme-substrate complex (uncompetitive inhibition). A mixed-type inhibition involves elements of both competitive and non-competitive mechanisms. idrblab.net

Neuraminidase Inhibition: The mechanism of neuraminidase inhibition can vary. Some inhibitors compete with the natural substrate, sialic acid, for the active site. ualberta.ca Other natural product inhibitors have been shown to exhibit a mixed-type inhibition. ualberta.ca While this compound is a confirmed neuraminidase inhibitor, detailed kinetic studies to elucidate its specific mechanism (e.g., competitive, non-competitive) and determine its inhibition constant (Ki) were not found in the reviewed literature.

PTP1B Inhibition: Kinetic analyses of other pterocarpans and flavonoids that inhibit PTP1B have often revealed a non-competitive or mixed-type inhibition mechanism. csic.eswikipedia.org For example, studies on related compounds isolated from Dodonaea viscosa and other sources showed mixed-type inhibition. researchgate.netcsic.es This suggests that the inhibitor can bind to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. researchgate.net Although this compound is a potent PTP1B inhibitor, specific kinetic parameters like its Ki value and a definitive characterization of its inhibition type have not been detailed in the available search results. frontiersin.orgcsic.es

Specific Enzyme Targets (e.g., Neuraminidase, PTP1B, α-glucosidase)

Molecular Interactions and Signal Transduction Pathways

The biological effects of a compound are ultimately determined by its molecular interactions within the cell, which often involve binding to specific receptors and modulating intracellular signal transduction pathways.

Receptor binding assays are used to screen for compounds that bind to specific cellular receptors, which can be the first step in initiating a cellular response. Such binding can either activate (agonist) or block (antagonist) the receptor's function.

Currently, there is a lack of specific research in the public domain detailing the binding of this compound to any particular cellular receptor. However, research on other pterocarpans isolated alongside this compound from Erythrina addisoniae provides some insight into potential downstream effects. For instance, the related pterocarpans neorautenol and phaseollin were found to decrease the activation of the ERK (p44/p42) kinase. The ERK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signal transduction cascade, which regulates cell proliferation and survival. This finding suggests that while direct receptor targets for this compound are unknown, compounds with a similar chemical scaffold can influence important signaling pathways inside the cell. Further investigation is required to determine if this compound interacts directly with specific receptors to initiate its biological effects or if its actions are mediated primarily through enzyme inhibition.

Modulation of Cellular Signaling Cascades (e.g., PI3K-AKT-mTOR, NF-kB, JAK-STAT, MAPK, Wnt/beta-catenin, CREB)

Current scientific literature provides limited direct evidence on the specific effects of this compound on many of the major cellular signaling cascades. Research has largely centered on its antimicrobial properties, with less focus on its role as a modulator of intracellular signaling in mammalian cells.

While direct studies on this compound are scarce, research on structurally related pterocarpans and other isoflavonoids suggests potential, yet unconfirmed, interactions with certain pathways. For instance, a study on the pterocarpans phaseollin and neorautenol, isolated from Erythrina addisoniae, demonstrated a decrease in the activation of the ERK kinase (p44/p42), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway. biocrick.comresearchgate.net Although this compound was also isolated in this study, it exhibited only weak to moderate toxicity against H4IIE hepatoma cells and was not selected for further investigation into its effects on ERK activation. biocrick.comresearchgate.net

Furthermore, other related isoflavonoids have been shown to interfere with pathways like NF-κB. For example, 4'-Geranyloxyisoliquiritigenin, a prenylated chalcone (B49325), has been reported to inhibit cancer cell proliferation by potentially interfering with NF-κB and MAPK signaling. biosynth.com These findings hint at the possibility that isoflavonoids as a chemical class may possess the ability to modulate these critical inflammatory and cell survival pathways. However, it is crucial to emphasize that these are associations based on related compounds, and dedicated studies are required to determine if this compound itself has any significant activity on the PI3K-AKT-mTOR, NF-kB, JAK-STAT, MAPK, Wnt/beta-catenin, or CREB signaling cascades.

At present, there is no published research that has specifically investigated the impact of this compound on the PI3K-AKT-mTOR, JAK-STAT, Wnt/beta-catenin, or CREB signaling pathways.

Protein-Protein Interaction Analysis

Direct experimental analysis of this compound's protein-protein interactions is not extensively documented in the current body of scientific literature. However, computational studies have begun to explore its potential binding affinities with various protein targets, primarily in the context of its antibacterial activity.

An in-silico investigation utilized molecular docking to predict the interaction of this compound with several bacterial protein targets. nih.gov This type of analysis provides theoretical binding energy scores, suggesting the potential for interaction, but requires experimental validation. The study revealed that this compound, along with other prenylated polyphenolics, showed favorable docking profiles against certain bacterial enzymes essential for their survival. nih.gov

The most promising interactions were observed with peptide deformylases and NAD+-dependent DNA ligases, which are crucial for bacterial protein maturation and DNA replication, respectively. nih.gov The docking scores from this in-silico study are presented in the table below.

| Bacterial Protein Target | Organism | This compound Docking Score (kJ/mol) |

|---|---|---|

| Peptide Deformylase (BcPDF) | Bacillus cereus | -103.8 |

| Peptide Deformylase (EcPDF) | Escherichia coli | -108.7 |

| Peptide Deformylase (MtPDF) | Mycobacterium tuberculosis | -108.1 |

| Peptide Deformylase (PaPDF) | Pseudomonas aeruginosa | -113.2 |

| Peptide Deformylase (SaPDF) | Staphylococcus aureus | -103.3 |

| NAD+-dependent DNA Ligase (EcLigA) | Escherichia coli | -108.1 |

| NAD+-dependent DNA Ligase (MtLigA) | Mycobacterium tuberculosis | -103.8 |

| NAD+-dependent DNA Ligase (SaLigA) | Staphylococcus aureus | -108.7 |

| UDP-Galactopyranose Mutase (EcUGM) | Escherichia coli | -103.0 |

| UDP-Galactopyranose Mutase (MtUGM) | Mycobacterium tuberculosis | -107.8 |

| DNA Gyrase B (EcGyrB) | Escherichia coli | -100.8 |

| Topoisomerase IV (SaParE) | Staphylococcus aureus | -105.5 |

Table generated from data in an in-silico investigation of antibacterial phytochemicals. nih.gov

These computational predictions offer a starting point for further experimental studies, such as surface plasmon resonance or co-immunoprecipitation, to validate these potential interactions and elucidate the precise molecular mechanisms of this compound's biological activities.

Gene Expression Profiling

As of the current date, there are no published studies that have performed gene expression profiling to analyze the global changes in gene transcription in response to treatment with this compound. Techniques such as microarray analysis or RNA-sequencing would be invaluable in identifying the genes and, by extension, the cellular pathways that are modulated by this compound. Such studies would provide a broader, unbiased view of its molecular targets and biological effects, moving beyond candidate-based approaches. The absence of this data represents a significant gap in the understanding of this compound's mechanism of action at the genomic level.

Pharmacological Studies of Calopocarpin in Animal Models

In Vivo Efficacy Studies in Disease Models (e.g., infection models, inflammatory models, tumor models)

Detailed in vivo efficacy studies for Calopocarpin in established animal models of infection, inflammation, or cancer have not been reported in the reviewed scientific literature. However, in vitro studies have indicated potential bioactivities that would warrant such investigations.

Infection Models : this compound, isolated from the stem bark of Erythrina burttii, has demonstrated in vitro activity against fungi and Gram-positive bacteria. escholarship.org Another study involving this compound from Erythrina senegalensis showed weak antibacterial action against Salmonella enteritidis in laboratory tests. naturalproducts.net These findings suggest a potential application as an antimicrobial agent, which would typically be followed by efficacy studies in animal infection models, such as murine models of bacterial sepsis or fungal infections, to determine its therapeutic potential in a living system. vo-cro.compjps.pkresearchgate.net Currently, no such in vivo data for this compound has been published.

Inflammatory Models : Research has pointed to the potential anti-inflammatory activities of compounds from the Erythrina genus, and this compound has been noted among compounds with potential anti-inflammatory effects, with references made to animal models for the broader class of compounds. researchgate.net Specific in vivo studies using models like carrageenan-induced paw edema or collagen-induced arthritis in rodents, which are standard for evaluating anti-inflammatory drugs, have not been specifically reported for this compound. vdoc.pubcreative-bioarray.comnih.govnih.gov

Tumor Models : In vitro research has shown that this compound exhibits moderate cytotoxic activity against the H4IIE rat hepatoma cell line. vdoc.pub This finding indicates a potential for anticancer effects. Typically, such in vitro cytotoxicity results would prompt further investigation in preclinical in vivo cancer models, such as xenograft models where human cancer cells are implanted in immunodeficient mice, to evaluate tumor growth inhibition. mdpi.cominterbiotox.comresearchgate.net To date, reports of such in vivo tumor model studies for this compound are not available in the literature.

Pharmacokinetic and Pharmacodynamic Considerations in Animal Systems

There is no specific published data detailing the pharmacokinetic (PK) or pharmacodynamic (PD) profiles of this compound in animal systems.

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. epdf.pub These studies are typically conducted in rodent and non-rodent species (e.g., mice, rats, dogs) to determine key parameters such as half-life, clearance, volume of distribution, and bioavailability. mdpi.comnih.govenamine.netresearchgate.net This information is critical for designing dosing regimens for efficacy and toxicology studies. biocytogen.com

Pharmacodynamics involves studying what a drug does to the body, including its mechanism of action at the target site. epdf.pub For this compound, this would involve correlating its concentration in plasma or tissue with its biological effects, such as bacterial clearance in an infection model or reduction of inflammatory markers.

Without experimental data, any discussion of this compound's PK/PD properties would be purely speculative. Standard preclinical development would require these studies to be performed to assess its potential as a therapeutic agent.

Toxicological Assessments in Animal Models

Specific toxicological data for the pure compound this compound from in vivo animal studies, such as the determination of the median lethal dose (LD50) or results from repeated-dose toxicity studies, are not available in the reviewed literature.

Toxicological assessment is a mandatory step in drug development to ensure safety. cbiotesting.comcolab.ws These studies are conducted in animals to identify potential adverse effects and to determine a safe dose range for potential human trials. creative-bioarray.cominterbiotox.com Acute toxicity studies, like the LD50 test, determine the lethality of a single dose, while sub-chronic and chronic studies evaluate the effects of repeated exposure over longer periods. enamine.netresearchgate.net

While this compound is a known constituent of extracts from plants like Erythrina senegalensis, toxicological data is only available for the crude extracts. For instance, the ethanolic leaf extract of E. senegalensis was found to have an oral LD50 greater than 5000 mg/kg in rats, suggesting low acute toxicity for the extract. researchgate.net However, this finding cannot be directly extrapolated to the purified this compound, as the toxicity profile of a pure compound can differ significantly from that of a complex plant extract.

Structure Activity Relationship Sar and Rational Design of Calopocarpin Analogs

Elucidation of Key Pharmacophores

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For calopocarpin and related isoflavonoids, specific structural features have been identified as crucial for their observed bioactivities.

Research into the antiplasmodial activity of flavonoids, including this compound, has led to the generation of a common feature pharmacophore model. researchgate.net This model, developed from a set of seven active flavonoids, highlights the importance of two hydrogen-bond acceptor sites and one aromatic hydrophobic feature. researchgate.net The predictive accuracy of such pharmacophore models for identifying active compounds has been reported to be between 71% and 88%. researchgate.net

The pterocarpan (B192222) scaffold, which constitutes the core of this compound, is a key component of its pharmacophore. The specific 6aR:11aR-configuration of this compound, inferred from spectroscopic data, is a determining factor for its biological function. researchgate.net Furthermore, the presence and position of prenyl groups are known to significantly impact the bioactivity of isoflavonoids. researchgate.netresearchgate.net Prenylated derivatives often exhibit increased lipophilicity, which can enhance their ability to permeate cell membranes and interact with target proteins. researchgate.net

A three-dimensional pharmacophore model was developed to explain the influence of the prenyl group's position on the antibacterial activity of related compounds. researchgate.net This underscores the importance of the spatial arrangement of lipophilic and hydrophilic domains within the molecule for its interaction with biological targets.

Impact of Functional Group Modifications on Bioactivity

The systematic modification of functional groups on the this compound scaffold allows for a detailed investigation of their contribution to its biological effects. saskoer.camsu.edu These modifications can influence properties such as lipophilicity, electronic distribution, and steric hindrance, all of which play a role in drug-receptor interactions. slideshare.netbyjus.com

The number and position of hydroxyl groups on the aromatic rings are critical for the biological activity of phenolic compounds. These groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. saskoer.ca The lipophilicity of the molecule, which influences its ability to cross cell membranes, is affected by both the hydroxyl groups and the nature of any ester moieties present.

Alterations to the alkyl side chains have also been shown to be a critical factor. For a related class of compounds, antiviral activity was found to decrease significantly when the alkyl side chain had fewer than eight carbon atoms. nih.gov This suggests that a certain degree of lipophilicity conferred by the alkyl chain is necessary for optimal activity. nih.gov Interestingly, modifications to the sugar head group of these compounds, such as substituting galactonojirimycin with fuconojirimycin or mannojirimycin, resulted in little to no loss of antiviral activity. nih.gov

The introduction, deletion, or substitution of various substituents on the primary molecule can lead to the identification of novel structures with potentially enhanced biological activity. nih.gov This process of creating analogs allows for a systematic exploration of the chemical space around the parent compound. youtube.com

Computational Approaches to SAR (e.g., QSAR, Molecular Docking)

Computational methods are invaluable tools in modern drug discovery, providing insights into the structure-activity relationships of compounds like this compound and guiding the rational design of new analogs. researchgate.netui.ac.id

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the biological activity of a set of compounds with their physicochemical properties or structural features. ui.ac.iddibru.ac.in These models can then be used to predict the activity of newly designed compounds. researchgate.net For instance, 2D-QSAR models have been developed for various series of compounds, demonstrating good correlation between observed and predicted activities. researchgate.net These models often identify key descriptors, such as those related to lipophilicity (SlogP) and hydrogen bonding potential (a_acc), as being significant for biological activity. researchgate.net

Ligand-Protein Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govthesciencein.orgrasayanjournal.co.in This method is instrumental in understanding the molecular interactions between a compound and its biological target. als-journal.comnrfhh.com

In silico studies have utilized molecular docking to investigate the binding of natural compounds to various protein targets. nih.govthesciencein.org For example, docking studies have been used to assess the binding affinities of phytochemicals against cancer-related proteins and bacterial enzymes. nih.govnih.gov The results of these simulations, often expressed as binding energy scores, can help to identify promising lead compounds for further development. nih.govmdpi.com For instance, a study on a series of chalcones identified compounds with high binding affinities for target proteinases, outperforming control ligands. mdpi.com

The following table provides a hypothetical example of docking scores for this compound and its analogs against a specific protein target.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | TYR23, LEU45, PHE89 |

| Analog 1 | -9.2 | TYR23, LEU45, PHE89, ARG92 (H-bond) |

| Analog 2 | -7.8 | TYR23, LEU45 |

| Analog 3 | -8.9 | LEU45, PHE89, VAL101 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a ligand-receptor complex over time. youtube.comnih.gov These simulations can reveal important information about the stability of the complex, conformational changes in the protein and ligand, and the role of solvent molecules in the binding process. frontiersin.orgplos.orgmdpi.com